molecular formula C19H14N2O7 B14581135 2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 61391-03-5

2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one

Cat. No.: B14581135
CAS No.: 61391-03-5
M. Wt: 382.3 g/mol
InChI Key: QKOCOOJSIWHLDE-UHFFFAOYSA-N
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Description

2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxy and nitrophenyl groups attached to a cyclopentanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between cyclopentanone and 2-hydroxy-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its effects on biological systems. Specific pathways and targets may include enzymes and receptors involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[(2-hydroxyphenyl)methylidene]cyclopentan-1-one
  • 2,5-Bis[(3-nitrophenyl)methylidene]cyclopentan-1-one
  • 2,5-Bis[(2-hydroxy-4-nitrophenyl)methylidene]cyclopentan-1-one

Uniqueness

2,5-Bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the specific positioning of the hydroxy and nitro groups, which influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

61391-03-5

Molecular Formula

C19H14N2O7

Molecular Weight

382.3 g/mol

IUPAC Name

2,5-bis[(2-hydroxy-3-nitrophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H14N2O7/c22-17-13(9-11-3-1-5-15(18(11)23)20(25)26)7-8-14(17)10-12-4-2-6-16(19(12)24)21(27)28/h1-6,9-10,23-24H,7-8H2

InChI Key

QKOCOOJSIWHLDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C(=O)C1=CC3=C(C(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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